molecular formula C9H16ClNO2 B13213733 tert-Butyl 2-amino-4-chloropent-4-enoate

tert-Butyl 2-amino-4-chloropent-4-enoate

Cat. No.: B13213733
M. Wt: 205.68 g/mol
InChI Key: TWYHUMZZFPBLPP-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4-chloropent-4-enoate is an organic compound with the molecular formula C9H16ClNO2. It is a derivative of pentenoic acid, featuring a tert-butyl ester group, an amino group, and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-4-chloropent-4-enoate typically involves the reaction of tert-butyl acrylate with appropriate amine and chlorinating agents. One common method includes the following steps:

    Starting Material: tert-Butyl acrylate.

    Amination: Reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group.

    Chlorination: Introduction of the chlorine atom using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-4-chloropent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or alcohols.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

tert-Butyl 2-amino-4-chloropent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4-chloropent-4-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-aminoethyl)benzylcarbamate
  • tert-Butyl (4-ethynylphenyl)carbamate

Uniqueness

tert-Butyl 2-amino-4-chloropent-4-enoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an amino group and a chlorine atom allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

tert-butyl 2-amino-4-chloropent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-6(10)5-7(11)8(12)13-9(2,3)4/h7H,1,5,11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYHUMZZFPBLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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